(2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of cyano-substituted enamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 4-methoxyaniline.
Condensation Reaction: The aldehyde and amine undergo a condensation reaction in the presence of a base to form the corresponding Schiff base.
Cyanation: The Schiff base is then subjected to cyanation using a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions to form the cyano-substituted enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted enamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide: Lacks the methoxy group.
(2Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide: The positions of the hydroxy and methoxy groups are swapped.
Uniqueness
The presence of both hydroxy and methoxy groups in (2Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-8-4-14(5-9-16)19-17(21)13(11-18)10-12-2-6-15(20)7-3-12/h2-10,20H,1H3,(H,19,21)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARWHLOHAXQPHF-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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